physical properties of 3-(Methylamino)benzoic acid
physical properties of 3-(Methylamino)benzoic acid
Physical Properties & Technical Characterization of 3-(Methylamino)benzoic Acid
Part 1: Executive Summary
3-(Methylamino)benzoic acid (CAS: 51524-84-6) is a critical bifunctional building block in medicinal chemistry, widely utilized as a scaffold for kinase inhibitors, peptide mimetics, and photosensitizers.[1] Characterized by a carboxylic acid at the C1 position and a secondary methylamine at the C3 (meta) position, it serves as a versatile "linker" moiety that offers distinct solubility and ionization profiles compared to its primary amine analog, 3-aminobenzoic acid.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards designed for researchers in drug discovery and process chemistry.
Part 2: Chemical Identity & Structural Analysis
| Attribute | Technical Detail |
| IUPAC Name | 3-(Methylamino)benzoic acid |
| Common Synonyms | m-(Methylamino)benzoic acid; 3-Carboxy-N-methylaniline |
| CAS Registry Number | 51524-84-6 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| SMILES | CNc1cccc(c1)C(O)=O |
| InChI Key | ZCCNWBPFIBQFQX-UHFFFAOYSA-N |
| Structure Description | A benzene ring substituted at the 1-position with a carboxyl group and at the 3-position with a methylamino group.[2][3] The meta substitution pattern disrupts conjugation less than para substitution, maintaining distinct electronic environments for both functional groups. |
Part 3: Thermodynamic & Physical Properties
The physical behavior of 3-(methylamino)benzoic acid is dominated by its zwitterionic potential. At neutral pH, the compound exists in equilibrium between its neutral and zwitterionic forms, significantly influencing its solubility profile.
Table 1: Physicochemical Constants
| Property | Value / Range | Condition / Method |
| Physical State | Solid crystalline powder | Ambient (20°C) |
| Color | Light yellow to beige | Oxidation leads to darker browning |
| Melting Point | 122 – 127 °C | Recrystallized from H₂O or CHCl₃ [1, 2] |
| Boiling Point | ~273 °C (Predicted) | Decomposition often occurs prior to BP |
| Density | 1.202 g/cm³ (Predicted) | Solid state |
| Solubility (Water) | Low (< 5 mg/mL) | pH 6-7 (Isoelectric region) |
| Solubility (Organic) | High (> 50 mg/mL) | DMSO, Methanol, Ethanol |
| pKa (Acid) | 3.07 – 3.60 | Carboxylic acid deprotonation |
| pKa (Base) | 5.0 – 5.3 | Conjugate acid of secondary amine |
Critical Insight: The solubility of 3-(methylamino)benzoic acid is highly pH-dependent. It dissolves readily in 1N NaOH (forming the carboxylate salt) and 1N HCl (forming the ammonium salt), but precipitates near its isoelectric point (pH ~4.0–4.5).
Part 4: Synthesis & Manufacturing Protocols
Two primary pathways are established for the synthesis of 3-(methylamino)benzoic acid: Reductive Amination (preferred for laboratory scale) and Ullmann-Type Coupling (preferred for industrial scale).
Method A: Reductive Amination (Lab Scale)
Low-pressure, high-selectivity route avoiding over-methylation.
Reagents: 3-Aminobenzoic acid, Formaldehyde (37% aq.), Sodium Borohydride (NaBH₄), Methanol.
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Imine Formation: Dissolve 3-aminobenzoic acid (10 mmol) in Methanol (20 mL). Add Formaldehyde (1.1 equiv) dropwise at 0°C. Stir for 30 minutes to form the imine intermediate.
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Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 1 hour, maintaining temperature <10°C to prevent reduction of the carboxylic acid.
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Quench & Workup: Quench with 1N HCl to destroy excess hydride. Adjust pH to ~4.5 to precipitate the product.
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Purification: Recrystallize from water or ethanol/petroleum ether.
Method B: Copper-Catalyzed Ullmann Coupling (Scale-Up)
Robust method using stable precursors.
Reagents: 3-Chlorobenzoic acid, Methylamine (40% aq.), Copper powder (catalyst), K₂CO₃.
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Reaction Setup: In a pressure vessel, combine 3-chlorobenzoic acid (50 mmol), aqueous methylamine (5 equiv), K₂CO₃ (2 equiv), and Cu powder (5 mol%).
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Heating: Seal and heat to 100–120°C for 12–16 hours.
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Isolation: Filter off copper catalyst. Acidify filtrate with HCl to pH 4. The product precipitates as a solid.
Visualization: Synthesis Logic Flow
Figure 1: Comparison of Reductive Amination (Lab) and Ullmann Coupling (Industrial) synthetic pathways.
Part 5: Analytical Characterization
Validation of the compound requires confirming the meta substitution pattern and the presence of the N-methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Reference: 2.50 ppm)[1]
| Proton (¹H) | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| COOH | 12.0 – 12.5 | Broad Singlet | 1H | Carboxylic acid proton |
| Ar-H (C2) | 7.15 – 7.20 | Singlet (narrow) | 1H | Isolated proton between substituents |
| Ar-H (C5) | 7.05 – 7.10 | Triplet (pseudo) | 1H | meta to both groups |
| Ar-H (C4/6) | 6.70 – 6.80 | Multiplet/Doublet | 2H | ortho to amino/carboxy |
| N-H | 5.0 – 6.0 | Broad Singlet | 1H | Amine proton (exchangeable) |
| N-CH₃ | 2.72 – 2.76 | Singlet | 3H | Diagnostic N-Methyl peak |
Note: The N-methyl singlet at ~2.7 ppm is the definitive marker distinguishing this compound from 3-aminobenzoic acid (lacks methyl) or N,N-dimethyl analogs (singlet ~2.9 ppm, 6H).
HPLC Method (Purity Analysis)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV @ 254 nm (Aromatic absorption) and 310 nm (Aniline absorption).
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Retention Time: Elutes slightly later than 3-aminobenzoic acid due to the lipophilic methyl group.
Part 6: Applications in Drug Development
3-(Methylamino)benzoic acid acts as a isostere for 3-aminobenzoic acid, introducing steric bulk and altering hydrogen bond donor capability without significantly changing the molecular footprint.
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Kinase Inhibitors: Used to introduce a solubilizing amine tail into the ATP-binding pocket of kinase enzymes. The meta geometry directs the tail towards the solvent front.
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Peptide Mimetics: Serves as a rigidified gamma-amino acid analog. The N-methyl group constrains the conformational freedom of the peptide backbone, potentially improving metabolic stability against proteases.
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PROTAC Linkers: The carboxylic acid allows for amide coupling to E3 ligase ligands, while the secondary amine provides a handle for attaching alkyl chains or PEG linkers.
Visualization: Solubility & Ionization Logic
Figure 2: pH-dependent solubility profile. For process extraction, maintain pH < 2 or > 7 to keep the compound in solution, or adjust to pH 4.5 to precipitate.
References
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Sigma-Aldrich. Product Specification: 3-(Methylamino)benzoic acid (CAS 51524-84-6).[4] Retrieved from .
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ChemicalBook. 3-Methylaminobenzoic acid Properties and Synthesis. Retrieved from .
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Royal Society of Chemistry. Synthesis of substituted aminobenzoic acids via catalytic hydrogenation.New J. Chem., 2020. Retrieved from .
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PubChem. Compound Summary: 3-(Methylamino)benzoic acid. National Library of Medicine. Retrieved from .
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Organic Chemistry Portal. Reductive Amination Protocols. Retrieved from .
